
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate is a chemical compound known for its applications in various fields, including environmental testing and industrial processes. It is characterized by its molecular formula C16H16ClNOS and a molecular weight of 305.82 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate typically involves the reaction of 4-chloro-3-methylbenzyl chloride with N-methyl-N-(3-methylphenyl)carbamothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate has several scientific research applications:
Chemistry: Used as a reference material in environmental testing and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Wirkmechanismus
The mechanism of action of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolnaftate: A monothiocarbamic ester used as an antifungal agent.
O-(4-Chloro-3-methylphenyl) 1H-imidazole-1-carbothioate: An intermediate in the synthesis of O-(4-Chloro-3-methylphenyl)methyl(mt-tolyl)carbamothioate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C16H16ClNOS |
|---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
O-(4-chloro-3-methylphenyl) N-methyl-N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C16H16ClNOS/c1-11-5-4-6-13(9-11)18(3)16(20)19-14-7-8-15(17)12(2)10-14/h4-10H,1-3H3 |
InChI-Schlüssel |
HTAZAKQNZCHUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC(=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
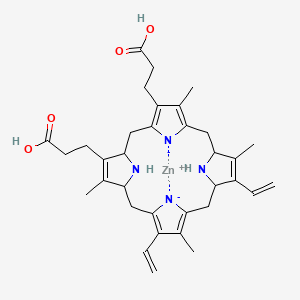
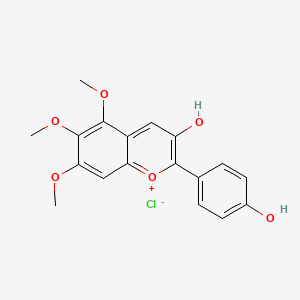
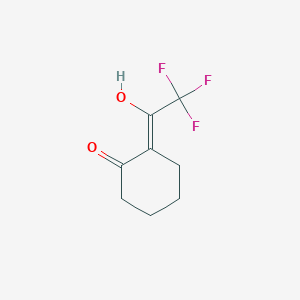
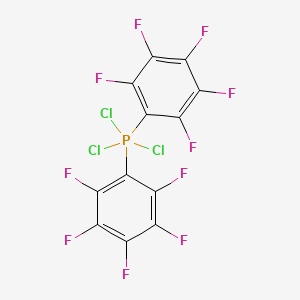
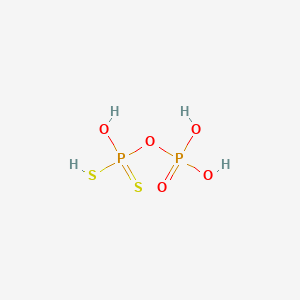
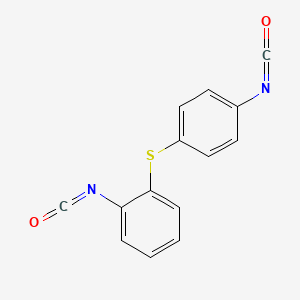
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)


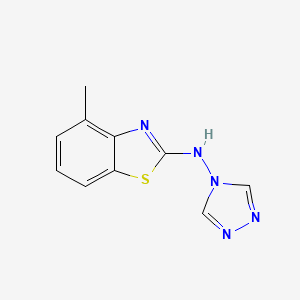
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)

